

Erythrocentaurin: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Erythrocentaurin

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Abstract

Erythrocentaurin, a naturally occurring secoiridoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Erythrocentaurin**. It includes tabulated quantitative data, detailed experimental protocols for its isolation and analysis, and a proposed mechanism for its α -amylase inhibitory activity. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Erythrocentaurin is a secoiridoid monoterpene that has been isolated from various plant species, notably within the Gentianaceae family, including *Enicostemma littorale*.^{[1][2]} Its biological activities, such as α -amylase inhibition, suggest its potential as a lead compound for the development of new therapeutic agents.^[1] A thorough understanding of its physical and chemical characteristics is paramount for its extraction, purification, characterization, and further investigation into its pharmacological properties.

Physical and Chemical Properties

The fundamental physical and chemical properties of **Erythrocentaurin** are summarized below. This data has been compiled from various sources to provide a comprehensive overview.

General Properties

Property	Value	Source(s)
Appearance	Solid powder	[1]
Melting Point	140.5 °C	[1]
Solubility	Soluble in DMSO	[1]
Storage	Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)	[1]

Chemical Identifiers

Identifier	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ O ₃	[1]
Molecular Weight	176.17 g/mol	[1][3]
IUPAC Name	1-oxo-3,4-dihydroisochromene-5-carbaldehyde	[1][3]
CAS Number	50276-98-7	[1][3]
Canonical SMILES	<chem>C1COC(=O)C2=CC=CC(=C21)C=O</chem>	[1]
InChI Key	TUADBWMDDLWUME-UHFFFAOYSA-N	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **Erythrocentaurin**.

Spectroscopic Data	Key Features	Source(s)
Mass Spectrometry	Exact Mass: 176.0473	[1]
UV Densitometric Analysis	230 nm	[1]
¹ H-NMR and ¹³ C-NMR	Data available in various deuterated solvents.	[4] [5]
Infrared (IR) Spectroscopy	Data available.	[2]

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, purification, and activity assessment of **Erythrocentaurin**.

Isolation and Purification of Erythrocentaurin from *Enicostemma littorale*

This protocol describes a rapid preparative isolation method using medium-pressure liquid chromatography (MPLC).[\[1\]](#)

3.1.1. Plant Material and Extraction

- Powdered aerial parts of *Enicostemma littorale* are exhaustively extracted in a continuous hot-solvent apparatus for 72 hours with methanol.[\[1\]](#)
- The crude methanolic concentrate is then partitioned, with the ethyl acetate fraction containing the majority of the **Erythrocentaurin**.[\[1\]](#)

3.1.2. Medium-Pressure Liquid Chromatography (MPLC)

- Column: Si60 column (70 x 460 mm).
- Mobile Phase: A simple step gradient from 10% to 20% ethyl acetate in n-hexane.[\[1\]](#)

- Processing Capacity: This method can process 20 g of the ethyl acetate fraction in under 3 hours.[1]
- Purity and Recovery: The purity of the isolated **Erythrocentaurin** is approximately 97%, with a recovery rate of 87.77%.[1]

High-Pressure Thin-Layer Chromatography (HPTLC) Analysis

This method is used for the estimation of **Erythrocentaurin** in extracts and fractions.[1]

- Stationary Phase: Silica gel 60 F₂₅₄ plates.[1]
- Mobile Phase: Toluene/ethyl acetate/formic acid (80:18:2 v/v/v).[1]
- Detection: Densitometric analysis is performed at 230 nm.[1]
- Results: A well-separated, compact band of **Erythrocentaurin** appears at an R_f value of 0.54 ± 0.04 . [1]
- Linearity: The method shows good linearity in the concentration range of 200-1500 ng/band with a correlation coefficient of 0.99417.[1]
- Limits of Detection (LOD) and Quantification (LOQ): LOD is approximately 60 ng/band, and LOQ is approximately 180 ng/band.[1]

In Vitro α -Amylase Inhibition Assay

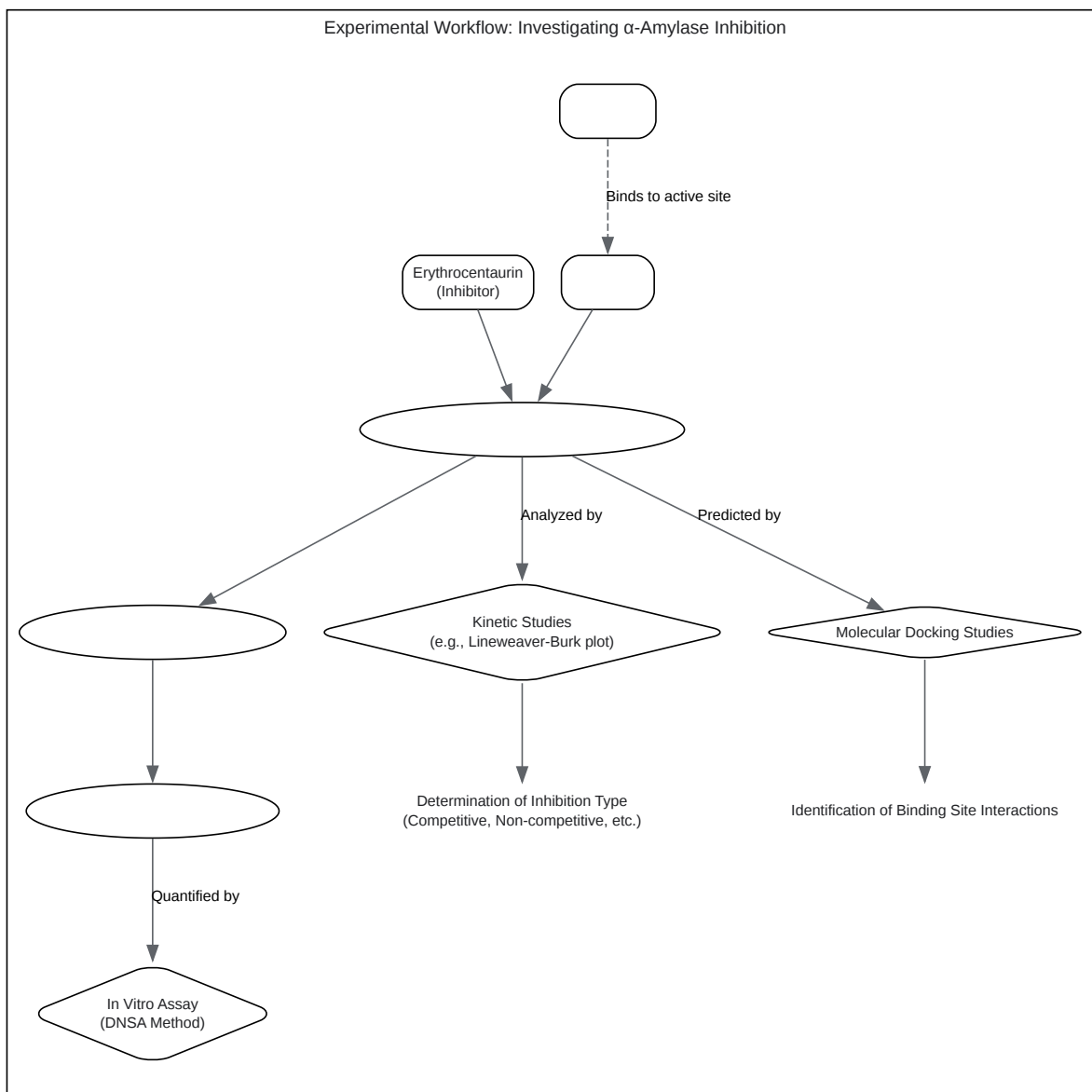
This assay is used to determine the α -amylase inhibitory activity of **Erythrocentaurin**. [1]

- Enzyme and Substrate: Porcine pancreatic α -amylase and starch solution are used.
- Incubation: A solution of **Erythrocentaurin** is pre-incubated with the α -amylase solution.
- Reaction Initiation: The starch solution is added to the mixture to start the reaction.
- Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent.

- **Measurement:** The absorbance is measured at 540 nm to determine the amount of maltose produced.
- **Calculation:** The percentage of inhibition is calculated by comparing the absorbance of the sample with that of the control.
- **IC₅₀ Value:** **Erythrocentaurin** exhibits a concentration-dependent α -amylase inhibition with an IC₅₀ of 1.67 ± 0.28 mg/mL.[\[1\]](#)

Proposed Mechanism of Action and Signaling

While specific signaling pathways for **Erythrocentaurin** have not been fully elucidated, its α -amylase inhibitory activity suggests a direct interaction with the enzyme. The following diagram illustrates a generalized workflow for investigating this inhibitory mechanism.



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References

- 1. Investigation of targets and anticancer mechanisms of covalently acting natural products by functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythrocentaurin | C₁₀H₈O₃ | CID 191120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In silico docking studies of α -amylase inhibitors from the anti-diabetic plant *Leucas ciliata* Benth. and an endophyte, *Streptomyces longisporoflavus* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
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